
1-(5-Bromopyridin-2-yl)-3-cyclopropyl-thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromopyridin-2-yl)-3-cyclopropyl-thiourea is a chemical compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Métodos De Preparación
The synthesis of 1-(5-Bromopyridin-2-yl)-3-cyclopropyl-thiourea typically involves the reaction of 5-bromopyridine-2-thiol with cyclopropyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 5-bromopyridine-2-thiol and cyclopropyl isothiocyanate.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Procedure: The starting materials are mixed in the chosen solvent and stirred at room temperature or slightly elevated temperatures. The reaction progress is monitored using techniques like thin-layer chromatography (TLC).
Purification: The crude product is purified using column chromatography or recrystallization to obtain pure this compound.
Industrial production methods may involve scaling up the reaction using larger reactors and optimizing the reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-(5-Bromopyridin-2-yl)-3-cyclopropyl-thiourea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiourea moiety can undergo oxidation to form sulfonyl derivatives or reduction to form corresponding amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds, which are of interest in medicinal chemistry.
Common reagents used in these reactions include bases like sodium hydride or potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(5-Bromopyridin-2-yl)-3-cyclopropyl-thiourea has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is employed in studies investigating its effects on various biological pathways and its potential as an inhibitor of specific enzymes.
Material Science: It is used in the development of novel materials with unique properties, such as conducting polymers or catalysts.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its ability to interact with specific biological targets in pests or weeds.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromopyridin-2-yl)-3-cyclopropyl-thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-(5-Bromopyridin-2-yl)-3-cyclopropyl-thiourea can be compared with other similar compounds, such as:
1-(5-Bromopyridin-2-yl)piperidin-3-ol: This compound has a similar pyridine ring but differs in the substituent attached to the nitrogen atom.
6-[(5-Bromopyridin-2-yl)iminomethyl]phenol: This Schiff-base compound also contains a bromopyridine moiety but has different functional groups attached.
The uniqueness of this compound lies in its thiourea moiety and cyclopropyl group, which confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
885266-89-7 |
|---|---|
Fórmula molecular |
C9H10BrN3S |
Peso molecular |
272.17 g/mol |
Nombre IUPAC |
1-(5-bromopyridin-2-yl)-3-cyclopropylthiourea |
InChI |
InChI=1S/C9H10BrN3S/c10-6-1-4-8(11-5-6)13-9(14)12-7-2-3-7/h1,4-5,7H,2-3H2,(H2,11,12,13,14) |
Clave InChI |
ZQHDYFDKNPMCCL-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC(=S)NC2=NC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



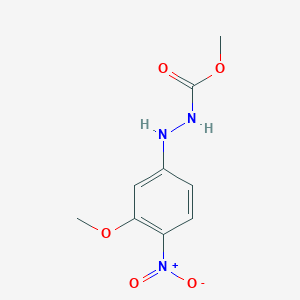
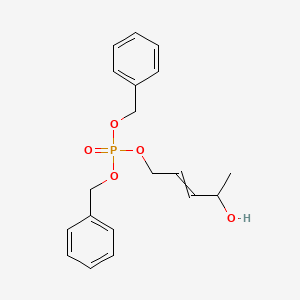

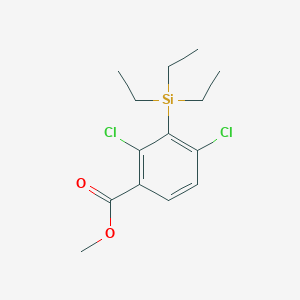
![N-(2-Benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)benzamide](/img/structure/B12606175.png)
![1-Pyrrolidineacetamide, 3-(acetylamino)-N-[(1S,2R)-1-[(3,5-difluorophenyl)methyl]-2-hydroxy-2-[(2R,4S)-4-hydroxy-2-pyrrolidinyl]ethyl]-3-[(1S)-1-methylpropyl]-2-oxo-a-(2-phenylethyl)-, (aS,3S)-](/img/structure/B12606179.png)
![N-(2-Methoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12606186.png)
![2-[3-(3-tert-butyl-5-{[(2,3-dichlorophenyl)carbamoyl]imino}-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B12606193.png)
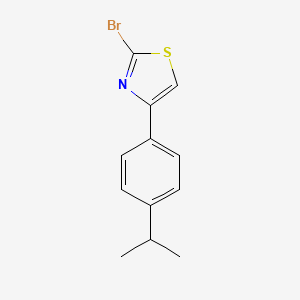
![3-(Octyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12606204.png)
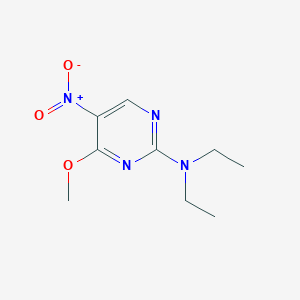

![7-[(Prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one](/img/structure/B12606210.png)
